Tetrasubstituted Olefin Ring‑Closing Metathesis: 2‑SICyNap Outperforms SIMes and SIPr by up to 22 Percentage Points
In the nitro‑activated Hoveyda–Grubbs catalyst series, the 2‑SICyNap‑bearing complex 4d achieved 98% conversion of diene 10 (2,2‑di(2‑methylallyl)tosylate) to the tetrasubstituted olefin product after only 1 h at 80 °C with 5 mol% catalyst loading, versus 76% for SIMes (4a), 83% for SIPr (4b), and 78% for Me₂IMes (4c) under identical conditions [1]. After 24 h, 4d reached 99% conversion while SIMes and Me₂IMes plateaued at 80–82% [1]. The 20‑min data are even more striking: 4d reached ~90% versus the 76–83% range for standard NHC catalysts after a full hour [1].
| Evidence Dimension | Ring‑closing metathesis conversion of substrate 10 to tetrasubstituted olefin |
|---|---|
| Target Compound Data | 4d (2‑SICyNap): 98% conversion (1 h), 99% (24 h); ~90% (20 min) |
| Comparator Or Baseline | 4a (SIMes): 76% (1 h), 82% (24 h); 4b (SIPr): 83% (1 h), 91% (24 h); 4c (Me₂IMes): 78% (1 h), 80% (24 h) |
| Quantified Difference | 4d vs SIMes: +22 pp at 1 h; 4d vs SIPr: +15 pp at 1 h; 4d reaches >90% in 20 min vs 76–83% for comparators in 60 min |
| Conditions | 5 mol% Ru catalyst, 80 °C, CD₂Cl₂, nitro‑activated Hoveyda–Grubbs‑type complexes |
Why This Matters
Procurement of this ligand precursor is justified when the synthetic target contains tetrasubstituted C=C bonds, a substrate class where standard SIMes/SIPr catalysts fail to reach full conversion even under forcing conditions.
- [1] Pieczykolan, M.; Czaban-Jóźwiak, J.; Malinska, M.; Woźniak, K.; Dorta, R.; Rybicka, A.; Kajetanowicz, A.; Grela, K. The Influence of Various N-Heterocyclic Carbene Ligands on Activity of Nitro-Activated Olefin Metathesis Catalysts. Molecules 2020, 25 (10), 2282. DOI: 10.3390/molecules25102282. View Source
